molecular formula C10H20ClN B3003102 Spiro[3.6]decan-2-amine;hydrochloride CAS No. 2344681-14-5

Spiro[3.6]decan-2-amine;hydrochloride

Cat. No.: B3003102
CAS No.: 2344681-14-5
M. Wt: 189.73
InChI Key: BHEXZUOKADGORV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Spiro[3.6]decan-2-amine;hydrochloride typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center . Commonly, a 1,3- or 1,4-dihalide is used as the dialkylating agent. In some cases, dilithio reagents such as 1,5-dilithiopentane are employed . Additionally, cyclopropanation with cyclic carbenoids has been demonstrated for generating spirocycles containing a cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of spirocyclic compound synthesis, such as dialkylation and cyclopropanation, are likely adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.6]decan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[3.6]decan-2-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiro[3.6]decan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decan-7-ol: Another spirocyclic compound with a different ring structure.

    Spiropentadiene: A highly strained spirocyclic compound.

    Spiro[5.5]undecane: A spirocyclic compound with a larger ring system.

Uniqueness

Spiro[3.6]decan-2-amine;hydrochloride is unique due to its specific ring size and the presence of an amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

spiro[3.6]decan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-9-7-10(8-9)5-3-1-2-4-6-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEXZUOKADGORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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